molecular formula C16H21NO3S B5558258 1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone

1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone

Cat. No. B5558258
M. Wt: 307.4 g/mol
InChI Key: GCGKDVCPAREQNE-HWPZZCPQSA-N
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Description

The compound belongs to a class of substances with intricate molecular structures, often involved in specialized chemical reactions and possessing unique physical and chemical properties. Research in this area contributes to the development of new materials, pharmaceuticals, and understanding of molecular interactions.

Synthesis Analysis

Synthesis of complex molecules like "1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone" involves multi-step reactions, including addition-cyclization, oxidation, substitution, hydrolysis, and condensation. For example, the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives from methyl 3-arylacrylates demonstrates the complexity of such processes (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are essential tools. For instance, the crystal structure of certain compounds has been determined by single-crystal X-ray diffraction analysis, offering insights into molecular configurations and interactions (Liu et al., 2005).

Chemical Reactions and Properties

Complex molecules participate in various chemical reactions, displaying unique properties due to their structural features. For example, the reactivity of synthesized compounds with electrophiles has been studied, revealing the major sites of electrophilic attack and leading to the formation of novel compounds (Reznikov et al., 2004).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, are determined by the molecular structure. Research into compounds such as 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone, provides valuable data on these aspects, enhancing our understanding of how molecular features influence physical characteristics (Koca et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are closely linked to the molecular structure. Studies focusing on the synthesis and reactivity of related compounds offer insights into the chemical nature and potential applications of such molecules (Azmy et al., 2021).

Scientific Research Applications

Biotransformation in Drug Metabolism

1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone plays a role in the biotransformation of prasugrel, a thienopyridine prodrug, into its active metabolite. This transformation involves hydrolysis and cytochrome P450–mediated metabolism, indicating its importance in pharmacokinetics and drug efficacy (Williams et al., 2008).

Synthesis and Structural Analysis

The compound has been utilized in the synthesis and crystal structure analysis of novel derivatives. For example, its involvement in the preparation of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties has been explored, highlighting its versatility in organic synthesis and drug design (Liu et al., 2012).

Polymer Chemistry

This compound is integral in the synthesis of multicyclic poly(benzonitrile ether)s. Its reactions lead to the formation of soluble polyethers and oligomers, demonstrating its utility in the field of polymer chemistry and materials science (Kricheldorf et al., 2005).

Fluorescent Probes in Biology

The compound has been used to develop BODIPY-based fluorescent probes. These probes are selective for H2S and can be applied in biological systems for studying cellular processes (Fang et al., 2019).

Antimycobacterial Activities

It has been part of the synthesis of novel hybrid heterocycles, which showed significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Ponnuchamy et al., 2014).

Anti-inflammatory Properties

The synthesis of substituted thienochromene derivatives involving this compound has shown promising results in anti-inflammatory activities, which could have implications in pharmaceutical research (Ouf et al., 2015).

properties

IUPAC Name

2-(5-acetylthiophen-3-yl)-1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-10-7-17(9-16(10,20)13-3-4-13)15(19)6-12-5-14(11(2)18)21-8-12/h5,8,10,13,20H,3-4,6-7,9H2,1-2H3/t10-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGKDVCPAREQNE-HWPZZCPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)CC3=CSC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CC3=CSC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone

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